N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide

Description

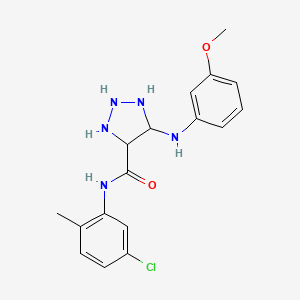

N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a synthetic small molecule characterized by a triazolidine core—a five-membered ring containing three nitrogen atoms in a partially saturated configuration. Key structural features include:

- N-(5-chloro-2-methylphenyl) group: A substituted aromatic ring with chlorine and methyl substituents at positions 5 and 2, respectively.

- 5-(3-methoxyanilino) group: A methoxy-substituted anilino moiety at position 5 of the triazolidine ring.

- Carboxamide linkage: Connects the triazolidine core to the N-(5-chloro-2-methylphenyl) group.

Its design integrates features seen in enzyme inhibitors and receptor modulators, particularly through aromatic and hydrogen-bonding motifs.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-10-6-7-11(18)8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-3-5-13(9-12)25-2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOQTOCXWBLWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a synthetic organic compound belonging to the triazole derivative family. Its unique structure includes a triazole ring, chlorophenyl group, and methoxyphenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.8 g/mol. The compound features:

- Triazole Ring : Known for its role in various biological activities.

- Chlorophenyl Group : Enhances lipophilicity and biological interaction.

- Methoxyphenyl Group : Contributes to the compound's reactivity and potential for receptor interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer pathways, suggesting its potential as an anticancer agent.

- Receptor Interaction : Studies show that it interacts with various receptors, indicating possible roles in therapeutic applications for diseases such as cancer and inflammation.

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various triazole derivatives, including this compound, revealed significant anticancer properties against A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 2.67 µM, indicating potent antitumor activity through mechanisms involving apoptosis induction and inhibition of cell migration .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights the importance of the triazole moiety and the specific substitutions on the phenyl groups for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against different biological targets .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide exhibit significant antimicrobial properties. Studies indicate that chlorine substituents enhance antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that the triazolidine core may contribute to free radical scavenging activity, although further investigations are necessary to quantify this effect.

Analgesic Potential

There is growing interest in the analgesic properties of triazolidine derivatives. Some studies have indicated that modifications to the triazolidine structure can lead to enhanced pain relief effects, making it a candidate for further exploration in pain management therapies .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in modulating inflammatory pathways. The presence of specific substituents may influence the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Key Findings

- Chlorine Substituent : The presence of chlorine enhances antibacterial properties significantly.

- Methoxy Group : The 3-methoxy group appears to increase lipophilicity, potentially improving cell membrane permeability.

- Triazolidine Ring : The triazolidine core is essential for maintaining biological activity across various assays.

These insights help guide future modifications aimed at improving efficacy and reducing toxicity.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various triazolidine derivatives against common pathogens. The results indicated that compounds with chlorine substitutions displayed lower minimum inhibitory concentrations (MIC) compared to their non-chlorinated counterparts, highlighting the importance of halogenation in enhancing activity .

Case Study 2: Analgesic Activity

In a preclinical trial assessing analgesic properties, a derivative of this compound was tested using both the acetic acid-induced writhing method and hot plate test. The compound exhibited significant pain relief compared to control groups, indicating its potential as an analgesic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following compounds (derived from the provided evidence) share partial structural homology with the target molecule, enabling a comparative analysis:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The N-(5-chloro-2-methylphenyl) group is conserved in D13 () and 8t (), suggesting its role in target engagement or solubility modulation. Methoxy/anilino groups in the target and ’s compound may enhance hydrogen-bonding interactions compared to the acrylamide (D13) or sulfanyl (8t) groups.

- Molecular Weight : The target (~365 g/mol) falls within the typical range for drug-like molecules, similar to D13 (358 g/mol) but lighter than 8t (428.5 g/mol).

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide?

- Methodological Answer : A common approach involves coupling triazolidine-4-carboxylic acid derivatives with substituted anilines. For example, a two-step procedure using thionyl chloride (SOCl₂) to activate the carboxylic acid followed by reaction with 5-chloro-2-methylaniline in dry THF with triethylamine (Et₃N) as a base (yield: ~47%) . Key parameters include maintaining anhydrous conditions and stoichiometric control to minimize side products.

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.4 ppm) and carboxamide carbonyl signals (δ ~170 ppm) to confirm regiochemistry .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 359.0793) to confirm purity and molecular formula .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and triazolidine N-H bends (~3300 cm⁻¹) .

Q. Which bioactivity assays are most relevant for evaluating pharmacological potential?

- Methodological Answer :

- Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm to quantify arachidonic acid metabolism inhibition .

- α-Glucosidase Inhibition : Use p-nitrophenyl glucopyranoside hydrolysis assays (IC₅₀ determination) .

- Butyrylcholinesterase (BChE) Activity : Measure thiocholine release via Ellman’s reagent at 412 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 3-methoxyanilino group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate enzyme binding .

- Triazolidine Ring Modifications : Introduce methyl or halogen substituents to enhance steric effects or metabolic stability .

- Quantitative SAR (QSAR) : Use molecular descriptor software (e.g., MOE) to correlate logP, polar surface area, and IC₅₀ values .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer :

- Assay Replication : Perform triplicate runs with standardized enzyme concentrations (e.g., 0.2 U/mL for BChE) .

- Buffer Optimization : Test phosphate (pH 7.4) vs. Tris-HCl (pH 8.0) buffers to identify pH-dependent activity shifts .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to distinguish assay variability from true biological effects .

Q. What computational strategies predict binding modes with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with LOX’s hydrophobic pocket (e.g., π-π stacking with Phe177) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess triazolidine ring flexibility in aqueous environments .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities for derivatives .

Q. How to address formulation challenges due to poor aqueous solubility?

- Methodological Answer :

- Co-solvent Systems : Test PEG-400/water mixtures (up to 20% v/v) to enhance solubility without precipitation .

- Solid Dispersion : Prepare amorphous forms with PVP-K30 via spray drying (Tg > 100°C for stability) .

- pH-Dependent Solubility : Titrate in citrate (pH 3–6) to identify ionizable groups for salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.